molecular formula C19H26N2O B1216679 Geissoschizoline CAS No. 18397-07-4

Geissoschizoline

Cat. No. B1216679
CAS RN: 18397-07-4
M. Wt: 298.4 g/mol
InChI Key: FAQGZHFLASTWAV-RWANUPMISA-N
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Description

Geissoschizoline is an indole alkaloid that is (16alpha)-curan substituted by a hydroxy group at position 17. It has a role as an antiplasmodial drug and a metabolite. It is an indole alkaloid, a primary alcohol and an organic heteropentacyclic compound.

Scientific Research Applications

Alzheimer's Disease Research

  • Geissoschizoline and Alzheimer's Disease : Geissoschizoline, an indole alkaloid isolated from Geissospermum vellosii, has shown promise in the treatment of Alzheimer's disease. It inhibits human cholinesterases, displaying non-selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It's particularly notable for its mixed-type inhibition mechanism and low cytotoxicity. Additionally, geissoschizoline has anti-inflammatory effects, reducing microglial release of NO and TNF-α, which grants it a strong neuroprotective character. This positions it as a potential multi-target molecule for Alzheimer's therapy (Lima et al., 2020).

Antiplasmodial Activity

  • Geissoschizoline and Antiplasmodial Activity : The antiplasmodial activity of geissoschizoline has been evaluated against Plasmodium falciparum, showcasing potential in malaria treatment. This activity highlights the ethnopharmacological relevance of Geissospermum vellosii, traditionally used in northern South America for treating malaria. The study underscores the plant's potential as an antimalarial agent and geissoschizoline as a lead molecular structure for antimalarial drug development (Steele et al., 2002; Mbeunkui et al., 2012).

Neuropharmacological Potential

  • Geissoschizine in Neuropharmacology : Geissoschizine methyl ether, derived from Uncaria rhynchophylla, is recognized for its antiepileptic properties. It inhibits multiple neuronal channels, including voltage-gated sodium, calcium, and potassium currents, and ligand-gated nicotinic acetylcholine currents. This broad-spectrum inhibition suggests its potential as a therapeutic candidate for epilepsy (Xie et al., 2020).

Pharmacokinetics and Metabolism

  • Pharmacokinetics of Geissoschizine : Studies on geissoschizine methyl ether from Uncaria hook reveal significant gender differences in its plasma pharmacokinetics and hepatic metabolism in rats. This finding is crucial for understanding the pharmacological and toxicological effects of geissoschizine and its derivatives (Kushida et al., 2020).

Synthesis and Chemical Studies

  • Synthesis of Geissoschizoline : Recent advances in synthetic chemistry have enabled the total synthesis of geissoschizoline and its derivatives. These developments are significant for pharmaceutical research and development, providing easier access to these compounds for further study and potential drug development (Zheng et al., 2017; Kokkonda et al., 2015).

Miscellaneous Applications

  • Other Applications : Geissoschizine has also been explored in various other contexts, such as in studies on neural stem cells and vasorelaxant effects, showcasing its diverse potential in pharmacological research (Wei et al., 2017; Yuzurihara et al., 2002).

properties

CAS RN

18397-07-4

Product Name

Geissoschizoline

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

[(1S,9S,10S,11S,12S,17S)-12-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol

InChI

InChI=1S/C19H26N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-/m1/s1

InChI Key

FAQGZHFLASTWAV-RWANUPMISA-N

Isomeric SMILES

CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3NC5=CC=CC=C45)CO

SMILES

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO

Canonical SMILES

CCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO

Other CAS RN

18397-07-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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